3-(Azetidine-1-carbonyl)piperidine
Overview
Description
3-(Azetidine-1-carbonyl)piperidine is a heterocyclic compound that features both azetidine and piperidine rings Azetidine is a four-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the reaction of azetidine with piperidine-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidine-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the opening of the azetidine ring.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
3-(Azetidine-1-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The azetidine ring’s strain and the piperidine ring’s flexibility may allow the compound to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the piperidine ring.
Piperidine: A six-membered nitrogen-containing ring, similar in structure but lacking the azetidine ring.
Aziridine: A three-membered nitrogen-containing ring, similar in reactivity but with different ring strain properties.
Uniqueness
3-(Azetidine-1-carbonyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
azetidin-1-yl(piperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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